molecular formula C12H12N2O3 B15160036 Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- CAS No. 820232-28-8

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)-

Cat. No.: B15160036
CAS No.: 820232-28-8
M. Wt: 232.23 g/mol
InChI Key: LTQOCQMJZMXFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- is a chemical compound that features a morpholine ring substituted with a 3-cyano-4-hydroxybenzoyl group

Preparation Methods

The synthesis of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- typically involves a multi-step process. One common method starts with the Mannich reaction, followed by a Michael addition reaction under mild conditions . The Mannich reaction involves the condensation of formaldehyde, a secondary amine (morpholine), and a compound containing an active hydrogen atom. The Michael addition then introduces the 3-cyano-4-hydroxybenzoyl group to the morpholine ring .

Chemical Reactions Analysis

Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-cyano-4-hydroxybenzoyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions with aromatic residues in the enzyme’s active site .

Properties

CAS No.

820232-28-8

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-hydroxy-5-(morpholine-4-carbonyl)benzonitrile

InChI

InChI=1S/C12H12N2O3/c13-8-10-7-9(1-2-11(10)15)12(16)14-3-5-17-6-4-14/h1-2,7,15H,3-6H2

InChI Key

LTQOCQMJZMXFJB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.